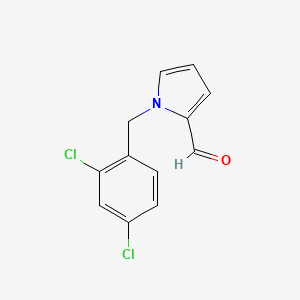

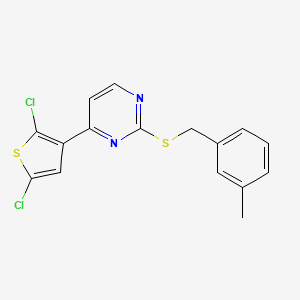

1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

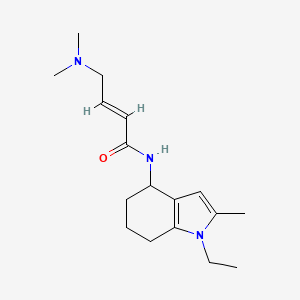

“1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” seems to be a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in the structure of many biologically active molecules . The “2,4-dichlorobenzyl” part suggests the presence of a benzyl group substituted with two chlorine atoms .

Synthesis Analysis

While specific synthesis methods for “1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde” are not available, related compounds such as “1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid” have been synthesized and studied . Another related compound, “2,4-Dichlorobenzoyl chloride”, has been synthesized using 2,4-dichlorobenzotrichloride and carboxylic acid .

Scientific Research Applications

Supramolecular Chains in Magnetic Materials

- Supramolecular Chains of High Nuclearity {Mn(III)25} Barrel-like Single Molecule Magnets : This study utilized a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand for coordinating paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This cluster, when linked via Na(+) cations, forms a 1D polymeric topology exhibiting single-molecule magnetic behavior. Such materials have potential applications in magnetic storage and quantum computing (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

- New Synthesis of 3-Fluoropyrroles : This research outlines a methodology for preparing various new 3-fluorinated pyrroles, demonstrating the versatility of pyrrole compounds in synthetic chemistry. These fluorinated pyrroles have potential applications in pharmaceuticals and materials science (Surmont et al., 2009).

Reactions with Secondary Amines

- Regioselectivity in the Reactions of Polyfunctionalised Pyrroles with Nucleophiles : This study investigates the reaction of a polyfunctionalised pyrrole, specifically 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, with secondary amines. The findings demonstrate the compound's ability to undergo different types of chemical reactions, expanding its potential applications in synthetic organic chemistry (Zaytsev et al., 2005).

Synthesis of Anion Receptors

- Conformationally Switchable Non-Cyclic Tetrapyrrole Receptors : This research presents the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, highlighting the tunable anion binding properties of these receptors. Such molecules could find application in sensing technologies and molecular recognition (Deliomeroglu et al., 2014).

Molecular Synthesis and Characterization

- Synthesis and Characterization of Aluminum and Zinc Complexes Supported by Pyrrole-Based Ligands : This study demonstrates the reaction of 1H-pyrrole-2-carbaldehyde with various amines, leading to the formation of aluminum and zinc complexes. These complexes were then used as catalysts for the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry and materials science (Qiao et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWNYKGKHEXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-1H-pyrrole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2578997.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2579000.png)

![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2579009.png)

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)